7-Methylisoquinolin-6-ol
Overview
Description
7-Methylisoquinolin-6-ol is an organic compound and a derivative of isoquinoline. It has a CAS Number of 666735-06-4 and a molecular weight of 159.19 . The IUPAC name for this compound is 7-methyl-6-isoquinolinol .
Molecular Structure Analysis
The InChI code for 7-Methylisoquinolin-6-ol is 1S/C10H9NO/c1-7-4-9-6-11-3-2-8(9)5-10(7)12/h2-6,12H,1H3 . This indicates that the compound has a molecular formula of C10H9NO .It is stored at room temperature . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the retrieved data.
Scientific Research Applications
Drug Development
Isoquinoline derivatives, including compounds like 7-Methylisoquinolin-6-ol, are often explored as promising drug candidates due to their bioactive properties. They can serve as lead structures in the synthesis of various therapeutic agents, including anti-malarial drugs such as chloroquine and mefloquine .
Antitumor Research
The quinoline core structure is associated with antitumor properties. Research into 7-Methylisoquinolin-6-ol could focus on its potential efficacy in cancer treatment modalities .
Antimicrobial Applications
Compounds with a quinoline core have shown a wide range of antimicrobial properties. 7-Methylisoquinolin-6-ol could be investigated for its use in combating bacterial, fungal, or viral infections .
Dyes Industry
Isoquinoline derivatives are applied in the dyes industry for their colorant properties. 7-Methylisoquinolin-6-ol may be utilized in the synthesis of new dyes with unique hues and characteristics .
Chemical Synthesis
As a chemical intermediate, 7-Methylisoquinolin-6-ol might be used in the synthesis of more complex organic compounds, potentially aiding in various chemical research and industrial processes .
Safety and Hazards
The compound has been classified under GHS07 and has a signal word of 'Warning’ . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
7-methylisoquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-9-6-11-3-2-8(9)5-10(7)12/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQCAPPMCXLOAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630333 | |
Record name | 7-Methylisoquinolin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylisoquinolin-6-ol | |
CAS RN |
666735-06-4 | |
Record name | 7-Methylisoquinolin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methylisoquinolin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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